1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
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Overview
Description
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, tetrahydro-2H-pyran-4-yl, is reacted with piperidine under specific conditions to form the piperidine intermediate.
Urea Formation: The piperidine intermediate is then reacted with thiophen-2-yl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(phenyl)urea
- 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)urea
Uniqueness
1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is unique due to the presence of the thiophen-2-yl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound 1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a member of the urea class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H18N2O2S |
Molecular Weight | 250.36 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For example, derivatives containing piperidine and thiophene moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism is likely related to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Enzyme Inhibition
The compound's structural components suggest potential activity as an enzyme inhibitor. Specifically, studies on related piperidine derivatives have demonstrated significant inhibition of urease and acetylcholinesterase (AChE) . The IC50 values for these activities are critical for assessing potency; for instance, some derivatives have shown IC50 values as low as 0.63 µM against urease, indicating strong inhibitory potential .
Anticancer Potential
Compounds with similar piperidine and thiophene frameworks have been investigated for anticancer properties. The interaction with various cancer cell lines suggests that these compounds may induce apoptosis or inhibit proliferation through multiple pathways, including the modulation of signaling cascades involved in cell growth and survival .
Study 1: Urease Inhibition
A study focused on a series of synthesized urea derivatives revealed that compounds similar to this compound exhibited potent urease inhibition. The most active compounds had IC50 values significantly lower than the standard thiourea (IC50 = 21.25 µM), suggesting that this class could serve as a lead for developing new urease inhibitors .
Study 2: Anticancer Activity
In a comparative analysis of piperidine derivatives, several compounds demonstrated substantial cytotoxic effects on human cancer cell lines. The mechanism of action was linked to the induction of oxidative stress and apoptosis, mediated by the activation of caspase pathways . This highlights the potential use of such compounds in cancer therapy.
The biological activities observed can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes like urease or AChE, preventing substrate access.
- Membrane Disruption : The lipophilic nature of thiophene rings may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Cell Signaling Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-16(18-15-2-1-11-22-15)17-12-13-3-7-19(8-4-13)14-5-9-21-10-6-14/h1-2,11,13-14H,3-10,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNJFJQFHJCYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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